tert-Butyl 4-iodobutanoate

Description

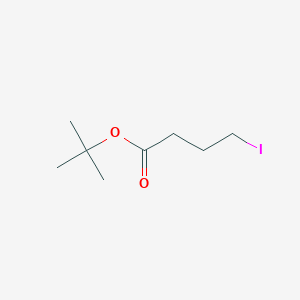

tert-Butyl 4-iodobutanoate is an organoiodine compound characterized by a tert-butyl ester group and an iodine substituent at the terminal carbon of the butanoate chain. This structure renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex molecules. Applications span pharmaceutical research, agrochemical development, and materials science due to its reactive iodine center, which facilitates nucleophilic substitution or metal-catalyzed coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPIDVCNQGZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497271 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6182-78-1 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodobutanoate can be synthesized through several methods. One common method involves the reaction of 4-iodobutyric acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide group in tert-butyl 4-iodobutanoate serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. These reactions typically occur under mild conditions with polar aprotic solvents.

Key Examples:

-

Cyanide Substitution : Radiolabeling with [11C]HCN produces isotopically labeled intermediates for tracer synthesis .

-

Amine Alkylation : Piperidine reacts via an SN2 pathway, forming tertiary amine derivatives .

-

Ether Synthesis : Phenolic oxygen nucleophiles displace iodide under basic conditions .

Deprotection and Functional Group Interconversion

The tert-butyl ester can be cleaved under acidic conditions to yield carboxylic acids or further functionalized intermediates.

Deprotection Conditions:

| Reagent System | Temperature | Product | Application | Reference |

|---|---|---|---|---|

| TFA/H₂SO₄ (4:1) | RT, 5 min | 4-Iodobutanoic acid | Radiolabeled amino acids | |

| HCl (anhydrous, dioxane) | RT, 2 h | 4-Cyanobutanoic acid | Pharmaceutical intermediates |

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) efficiently removes the tert-butyl group without affecting other functional groups .

Radical Reactions

Though not directly documented for this compound, tert-butyl thiol derivatives participate in radical decarboxylation . Hypothetically, the iodide could act as a radical initiator in chain processes, though experimental validation is needed.

Comparative Reactivity Analysis

This compound demonstrates higher reactivity compared to non-iodinated analogs due to the iodide’s polarizability and leaving group ability. Its stability in storage (≥95% purity) makes it preferable for multi-step syntheses.

Reactivity Trends:

-

Iodide vs. Bromide : Iodide undergoes substitution faster than bromide under identical conditions .

-

Steric Effects : The tert-butyl group slows reactions marginally but prevents undesired side reactions .

This compound’s versatility in nucleophilic substitution, compatibility with transition metal catalysts, and ease of deprotection underscore its utility in synthesizing pharmaceuticals, radiotracers, and complex organic molecules. Further research could explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

tert-Butyl 4-iodobutanoate has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and functional group compatibility.

Biological Studies: It is used in the synthesis of biologically active molecules and probes for studying biochemical pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodobutanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a good leaving group, making the compound highly reactive in substitution reactions. The ester functionality can undergo hydrolysis, reduction, or oxidation, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the specific reaction conditions.

Comparison with Similar Compounds

Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

- Structure: Methyl ester with a tert-butoxycarbonyl (Boc)-protected amino group at C2 and iodine at C4.

- Molecular Formula: C₁₀H₁₈INO₄; Molecular Weight: 343.16 g/mol .

- Applications: Used in peptide synthesis and chiral building blocks for bioactive molecules. The amino group enhances its utility in asymmetric catalysis.

tert-Butyl 2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate (Compound 53)

- Structure: tert-Butyl ester with a Boc-protected amino group at C2 and iodine at C4.

- Synthesis: Derived from oxidation of 2-tert-butoxycarbonylamino pent-4-enoic acid tert-butyl ester, followed by iodination .

- Applications : Serves as a precursor for conformationally restricted β-turn mimics in peptidomimetics.

2-(4-Iodobutyl)thiophene

tert-Butyl 3-(Iodomethyl)azetidine-1-carboxylate

- Structure : Azetidine ring with a tert-butyl ester and iodomethyl substituent.

- Reactivity : The strained azetidine ring enhances electrophilicity, making it suitable for ring-opening reactions in medicinal chemistry .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Purity (NMR) | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₈H₁₅IO₂ | ~270.11 (estimated) | Liquid/Oil | N/A | Cross-coupling reactions |

| Methyl (S)-2-((Boc)amino)-4-iodobutanoate | C₁₀H₁₈INO₄ | 343.16 | White solid | ≥97% | Peptide synthesis |

| 2-(4-Iodobutyl)thiophene | C₈H₁₁IS | 266.14 | Liquid | Commercial | Conductive polymers |

| tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | C₉H₁₆INO₂ | 297.14 | Solid | N/A | Medicinal chemistry intermediates |

*Estimated based on structural analogy to methyl ester derivatives.

Stability and Handling

- Storage: Similar to methyl (S)-2-((Boc)amino)-4-iodobutanoate, tert-butyl derivatives require storage at 2–8°C under inert conditions to prevent decomposition .

Case Studies

- Peptidomimetics: Compound 53 (tert-butyl 2-[(Boc)amino]-4-iodobutanoate) was utilized to synthesize β-turn mimics, demonstrating the role of iodinated esters in stabilizing secondary protein structures .

- Material Science : 2-(4-Iodobutyl)thiophene derivatives were incorporated into polythiophenes, enhancing charge transport properties in organic electronics .

Biological Activity

Introduction

tert-Butyl 4-iodobutanoate is an organoiodine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological properties of this compound, supported by relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure and Characteristics

- Chemical Formula: C₉H₁₈I₁O₂

- Molecular Weight: 292.14 g/mol

- IUPAC Name: this compound

- CAS Number: 161370-66-7

The structure of this compound features a tert-butyl group attached to a butanoate moiety, with an iodine atom at the fourth position. This unique structure contributes to its reactivity and biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study on related compounds demonstrated significant antioxidant activity through mechanisms such as free radical scavenging and metal ion chelation .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. A comparative study highlighted the effectiveness of iodine-containing compounds against various bacterial strains. The presence of iodine enhances the compound's ability to disrupt microbial cell membranes, thereby exhibiting bactericidal effects .

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies, suggesting that this compound may possess similar anti-inflammatory capabilities .

Case Studies

- Antioxidant Evaluation : A series of experiments evaluated the antioxidant capacity of derivatives related to this compound using DPPH and FRAP assays. Results indicated that certain derivatives exhibited comparable antioxidant activity to well-known antioxidants like butylated hydroxytoluene (BHT) .

- Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of iodine-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that these compounds significantly inhibited bacterial growth, supporting their potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The following table summarizes key findings related to its SAR:

Q & A

What are the recommended synthetic protocols for preparing tert-Butyl 4-iodobutanoate in academic laboratories?

Methodological Answer:

this compound is synthesized via nucleophilic substitution or esterification reactions. A validated protocol involves reacting 4-iodobutanoic acid with tert-butanol under mild basic conditions (e.g., K₂CO₃ in acetonitrile at room temperature for 3 days), yielding ~80% product after purification . Key steps include:

- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the tert-butyl ester.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.

- Yield optimization : Prolonged reaction times (>72 hours) and excess tert-butanol improve conversion rates.

How can researchers safely handle and store this compound to mitigate risks?

Methodological Answer:

While specific safety data for this compound are limited, general guidelines for tert-butyl esters and iodinated compounds apply:

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent thermal decomposition or iodine loss .

- Handling : Use explosion-proof equipment in well-ventilated areas. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Conduct hazard assessments using analogous tert-butyl compounds as references .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the ester carbonyl (δ ~170 ppm). The iodine atom deshields adjacent protons (δ 3.1–3.5 ppm for CH₂ groups) .

- IR Spectroscopy : Confirm ester C=O stretching at ~1720 cm⁻¹ and C-I stretching near 500 cm⁻¹.

- Mass Spectrometry (MS) : ESI-MS typically shows [M+Na]⁺ or [M+H]⁺ peaks. Fragmentation patterns help verify the iodine moiety and tert-butyl loss.

How can reaction conditions be optimized to improve yields in this compound-mediated alkylation?

Methodological Answer:

Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., ACN, DMF) enhance nucleophilicity. Evidence shows ACN yields 80% vs. toluene (65%) in analogous reactions .

- Base selection : Mild bases (K₂CO₃) minimize side reactions compared to stronger bases like NaOH.

- Temperature control : Room temperature (RT) reduces decomposition risk, but elevated temperatures (50–60°C) may accelerate sluggish reactions.

- Catalyst exploration : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

What role does this compound play in multi-step organic syntheses?

Methodological Answer:

This compound serves as:

- Alkylating agent : Introduces iodobutyl chains into nucleophiles (e.g., amines, thiols) for cross-coupling reactions .

- Protected carboxylic acid precursor : The tert-butyl group stabilizes the ester under acidic/basic conditions, enabling sequential deprotection for late-stage functionalization .

- Crosslinker intermediate : Used in synthesizing CID-cleavable protein crosslinking agents, where the iodine facilitates selective bond formation .

How should researchers address contradictions in reactivity data across different studies?

Methodological Answer:

- Reproducibility checks : Replicate experiments using identical reagents and conditions (e.g., solvent purity, humidity control).

- Kinetic profiling : Use in-situ monitoring (e.g., FTIR, HPLC) to track intermediate formation and side reactions.

- Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) explain discrepancies in regioselectivity or steric effects .

- Literature cross-validation : Compare results with structurally similar tert-butyl esters (e.g., tert-butyl acrylate) to identify trends .

What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilicity : The iodine atom acts as a leaving group, facilitating SN2 pathways with nucleophiles. Steric hindrance from the tert-butyl group slows bimolecular reactions, favoring unimolecular mechanisms .

- Solvent effects : Polar solvents stabilize the transition state, reducing activation energy.

- Leaving group ability : Iodide’s high polarizability enhances reactivity compared to bromo/chloro analogs.

How does the tert-butyl group influence the stability of this compound under varying conditions?

Methodological Answer:

- Thermal stability : The tert-butyl group provides steric protection, delaying decomposition at ≤80°C. However, prolonged heating in protic solvents (e.g., H₂O) hydrolyzes the ester .

- Acid/Base resistance : Stable under mild acidic conditions (pH > 3) but degrades rapidly in strong acids (e.g., HCl/glacial HOAc) .

- Oxidative stability : Susceptible to radical-initiated degradation; antioxidants (e.g., BHT) mitigate this during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.